Benzo[b]thiophen-6-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMPCCLGNOQIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Via Aldehyde Intermediate
Preparation of Benzo[b]thiophene-6-carbaldehyde
The introduction of a formyl group (-CHO) at the 6-position can be accomplished through various formylation reactions. While the formylation of benzo[b]thiophene often occurs at the 2- or 3-position, strategic choice of starting materials and reagents can direct the reaction to the benzene (B151609) ring. researchgate.netmdpi.comdoaj.org For example, starting with a 6-bromobenzo[b]thiophene, a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can yield the desired aldehyde. Another approach is the oxidation of the corresponding 6-methylbenzo[b]thiophene.
Reductive Amination of Benzo[b]thiophene-6-carbaldehyde
Reductive amination is a highly efficient method for forming amines. The process involves the reaction of the aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their mildness and selectivity.
Interactive Table 2: Synthesis of Benzo[b]thiophen-6-ylmethanamine via Aldehyde Intermediate
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Notes |
| 1 | Formylation | 6-Bromobenzo[b]thiophene | 1. n-BuLi or Mg2. DMF | Benzo[b]thiophene-6-carbaldehyde | Requires anhydrous conditions and low temperatures for the lithiation/Grignard step. |
| 2 | Reductive Amination | Benzo[b]thiophene-6-carbaldehyde | NH₃ (or NH₄OAc), NaBH₃CN, MeOH | This compound | A one-pot reaction that proceeds through an imine intermediate. |
| Alt 2 | Catalytic Reductive Amination | Benzo[b]thiophene-6-carbaldehyde | H₂, NH₃, Pd/C or Raney Ni | This compound | An alternative method using catalytic hydrogenation. |
Chemical Reactivity and Transformations of Benzo B Thiophen 6 Ylmethanamine
Reactions Involving the Aminomethyl Group
The aminomethyl group (-CH₂NH₂) is a primary amine, making it a key site for a variety of functionalization and condensation reactions. Its reactivity is typical of a primary alkylamine, serving as a potent nucleophile.
Amine Functionalization Reactions
The primary amine of Benzo[b]thiophen-6-ylmethanamine readily undergoes reactions with electrophilic reagents to form a range of N-substituted derivatives. A common and well-documented transformation is acylation, which involves the reaction of the amine with carboxylic acids or their derivatives (like acyl chlorides or acid anhydrides) to form amides.
One specific example is the formation of an amide bond, a reaction fundamental to the synthesis of more complex molecules. In a documented procedure, this compound is reacted with a carboxylic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the corresponding N-(benzo[b]thiophen-6-ylmethyl)amide. nih.gov
Table 1: Example of Amine Functionalization via Acylation
| Reactant 1 | Reactant 2 | Reagents | Product | Yield |
|---|
Other standard amine functionalization reactions, such as sulfonylation with sulfonyl chlorides to produce sulfonamides, and alkylation with alkyl halides to yield secondary or tertiary amines, are also mechanistically feasible, though specific examples for this compound are not prevalent in the reviewed literature.
Condensation Reactions, including Schiff Base Formation
Primary amines are well-known to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netnih.gov This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by acid.
While this is a fundamental transformation for primary amines, specific examples of Schiff base formation starting directly from this compound are not extensively documented in the scientific literature. However, based on general principles, it is expected to react with various aldehydes and ketones to produce the corresponding N-(benzo[b]thiophen-6-ylmethyl)imines. The synthesis of Schiff bases derived from other isomers, such as those from benzo[b]thiophene-2-carbaldehyde, is well-established. researchgate.net
Acylhydrazone Derivative Synthesis
Acylhydrazones are a class of compounds characterized by the -CO-NH-N=CH- functional group. Their synthesis is achieved through the condensation reaction between a hydrazide (R-CO-NH-NH₂) and a carbonyl compound (an aldehyde or ketone). nih.gov
It is important to note that a primary amine, such as this compound, cannot be directly converted into an acylhydrazone in a single step. The synthesis would necessitate a multi-step sequence to first create a suitable hydrazide intermediate from the benzo[b]thiophene moiety. While literature describes the synthesis of acylhydrazones from substituted benzo[b]thiophene-2-carboxylic hydrazide nih.gov, a documented pathway starting from this compound is not available.
A theoretical multi-step pathway could be envisioned, but it is not a direct transformation of the aminomethyl group. For instance, one could hypothetically synthesize a benzo[b]thiophene-6-carboxylic acid, convert it to the corresponding hydrazide, and then condense it with an aldehyde to form the target acylhydrazone.
Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Core
The benzo[b]thiophene ring system is a π-electron-rich heterocycle and is susceptible to electrophilic aromatic substitution. researchgate.net The inherent reactivity of the unsubstituted benzo[b]thiophene ring favors substitution at the 3-position (β-position of the thiophene (B33073) ring), followed by positions on the benzene (B151609) ring, with a general reactivity order of 3 > 2 > 6 > 5 > 4 > 7 for nitration. researchgate.net
The presence of the 6-aminomethyl group influences the regioselectivity of further substitutions on the benzene portion of the ring system. The -CH₂NH₂ group is considered a weakly activating, ortho-, para-directing group. youtube.comorganicchemistrytutor.comyoutube.com Therefore, it directs incoming electrophiles to the 5- and 7-positions. This creates a scenario where the inherent reactivity of the parent ring (favoring the 3-position) and the directing effect of the C-6 substituent (favoring the 5- and 7-positions) are competing factors.
Halogenation Studies
Specific studies detailing the direct halogenation (e.g., bromination or chlorination) of this compound are not found in the surveyed literature. However, predictions can be made based on established principles. Given the competing directing effects, halogenation would likely yield a mixture of products. The primary products would be expected to be 7-halo- and 5-halo-benzo[b]thiophen-6-ylmethanamine, resulting from the directing influence of the 6-aminomethyl group. Substitution at the highly reactive 3-position to form 3-halo-benzo[b]thiophen-6-ylmethanamine is also a significant possibility.
Reaction conditions could be tuned to favor one product over another; for instance, halogenation under acidic conditions is known to favor substitution at the 3-position of the parent benzo[b]thiophene. researchgate.net
Nitration Studies
As with halogenation, no specific experimental studies on the nitration of this compound have been reported. The reaction is predicted to be governed by the same competing electronic effects. The use of standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) would likely lead to a mixture of isomers.
The ortho-, para-directing nature of the 6-aminomethyl group would favor the formation of 7-nitro- and 5-nitro-benzo[b]thiophen-6-ylmethanamine. Concurrently, the intrinsic reactivity of the benzo[b]thiophene nucleus makes the 3-position a likely site of attack, potentially forming 3-nitro-benzo[b]thiophen-6-ylmethanamine. The relative yields of these products would depend heavily on the specific reaction conditions employed.
Formylation and Acylation Reactions
Formylation and acylation are fundamental electrophilic substitution reactions used to introduce carbonyl functionalities onto aromatic rings. In the case of this compound, the primary amine group is the most nucleophilic site and would readily react with acylating agents (like acetyl chloride or acetic anhydride) to form the corresponding N-acyl derivative, N-(benzo[b]thiophen-6-ylmethyl)acetamide.
For electrophilic acylation on the aromatic core, such as the Friedel-Crafts or Vilsmeier-Haack reactions, the basicity of the aminomethyl group presents a challenge, as it can coordinate with and deactivate the Lewis acid catalyst. Therefore, protection of the amine, for instance as an amide, would likely be a prerequisite for successful ring acylation.
Studies on other substituted benzo[b]thiophenes provide insight into the regiochemical outcomes of such reactions. For example, Vilsmeier-Haack formylation and Friedel-Crafts acetylation of 4-methoxybenzo[b]thiophene (B1252323) yield the 7-substituted product, demonstrating the strong directing effect of the methoxy (B1213986) group towards its ortho position. rsc.org
Table 1: Examples of Acylation and Formylation on Substituted Benzo[b]thiophenes
| Starting Material | Reagents | Product(s) | Reference |
|---|---|---|---|
| 4-Methoxybenzo[b]thiophene | POCl₃, DMF (Vilsmeier-Haack) | 4-Methoxybenzo[b]thiophene-7-carbaldehyde | rsc.org |
| 4-Methoxybenzo[b]thiophene | Acetyl chloride, SnCl₄ | 7-Acetyl-4-methoxybenzo[b]thiophene | rsc.org |
Regioselectivity in Electrophilic Transformations
The benzo[b]thiophene ring system is electron-rich and undergoes electrophilic substitution preferentially on the thiophene ring, primarily at the C3 position, followed by the C2 position. However, the presence of substituents on the benzene ring can significantly alter this pattern. The -CH₂NH₂ group at the C6 position is expected to be a weak activating group and direct incoming electrophiles to the positions ortho and para to itself, namely C7 and C5.
Literature on related derivatives supports the principle of substituent-directed regioselectivity. Nitration of benzo[b]thiophene itself produces a mixture of 2-, 3-, and 4-nitro isomers, with the 3-nitro derivative being the major product. cdnsciencepub.com In contrast, strongly activating groups dominate the orientation. For 4-hydroxybenzo[b]thiophene, electrophilic attack (formylation, bromination) occurs at the C5 position (para to the hydroxyl group). rsc.org For the 4-methoxy derivative, substitution is directed to the C7 position (ortho to the methoxy group). rsc.org For this compound, electrophilic substitution on the benzene ring at C5 and C7 would be the expected outcome.
Table 2: Regioselectivity in Electrophilic Substitution of Benzo[b]thiophene Derivatives
| Substrate | Reaction | Major Product(s) | Reference |
|---|---|---|---|
| Benzo[b]thiophene | Nitration (HNO₃/AcOH) | 3-Nitrobenzo[b]thiophene (~60-65%) | cdnsciencepub.com |
| 4-Methoxybenzo[b]thiophene | Bromination (Br₂/AcOH) | 7-Bromo-4-methoxybenzo[b]thiophene | rsc.org |
| 4-Methoxybenzo[b]thiophene | Nitration (HNO₃/AcOH) | 7-Nitro-4-methoxybenzo[b]thiophene | rsc.org |
| 4-Hydroxybenzo[b]thiophene | Bromination (NBS) | 5-Bromo-4-hydroxybenzo[b]thiophene | rsc.org |
Nucleophilic Substitution Reactions on Benzo[b]thiophene Derivatives
Direct nucleophilic aromatic substitution (SₙAr) on the unsubstituted benzo[b]thiophene ring is generally unfavorable due to the electron-rich nature of the heterocycle. Such reactions typically require the presence of a leaving group (e.g., a halogen) and activation by strongly electron-withdrawing groups on the ring.
Functionalization via nucleophilic substitution is therefore commonly achieved on halogenated benzo[b]thiophenes. For instance, research on antimicrobial agents has involved the synthesis of various acylhydrazones starting from 6-chlorobenzo[b]thiophene-2-carboxylic acid, demonstrating that the chlorine at the 6-position can be part of the core structure upon which further chemistry is built. nih.gov Another powerful strategy for introducing substituents via nucleophilic attack involves ortho-lithiation, where a directed metalation group is used to deprotonate a specific position, followed by quenching with an electrophile. This has been used to create regioselectively functionalized benzo[b]thiophenes. researchgate.net
Cross-Coupling Reactions and Arylation Strategies
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of benzo[b]thiophenes, allowing for the formation of C-C, C-N, and C-S bonds. These reactions typically employ a halo-benzo[b]thiophene (bromo or iodo derivatives are common) as the electrophilic partner. A variety of coupling reactions, including Suzuki, Sonogashira, and Stille couplings, have been successfully applied to this scaffold.
For example, a direct palladium-catalyzed cross-coupling of 2-benzo[b]thiophene aluminum with heteroaryl bromides has been developed. researchgate.net Similarly, the Sonogashira coupling of 2-halothiophenols with terminal alkynes provides a pathway to 2-substituted benzo[b]thiophenes. While these examples are on the thiophene ring, similar strategies would be applicable to a halogenated benzene ring of the scaffold, such as a hypothetical 6-bromo or 6-iodobenzo[b]thiophene derivative.
Table 3: Examples of Palladium-Catalyzed Cross-Coupling on Benzo[b]thiophene Scaffolds
| Reaction Type | Benzo[b]thiophene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki | 2-Haloselenophenes* | Arylboronic acids | Pd(OAc)₂ / PPh₃ | 2-Arylselenophenes | nih.gov |
| Sonogashira | 2-Iodothiophenol | Phenylacetylene | Pd(II) catalyst | 2-Phenylbenzo[b]thiophene | Not specified |
| C-S Coupling | o-Haloaryl Bromides | Thiourea (B124793) | [Pd₂dba₃] / Triphos | Biarylthioethers, Benzo[b]thiophenes | Not specified |
| Arylation | 2-Benzo[b]thiophene aluminum | Heteroaryl bromides | Palladium catalyst | 2-Heteroaryl benzo[b]thiophene | researchgate.net |
Note: Selenophene is a related heterocycle, demonstrating the versatility of the method.
Direct C–H functionalization has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of introducing a halogen. Numerous methods have been developed for the direct arylation of the benzo[b]thiophene core. The regioselectivity of these reactions is highly dependent on the catalyst and directing groups.
For the parent benzo[b]thiophene, C-H arylation can be directed to the C3 position with high selectivity using a ligand-free, heterogeneous Pd/C and CuCl dual catalytic system. nih.gov This highlights the intrinsic reactivity of the C3 position. Other methodologies have been developed for selective C2-arylation, particularly on benzo[b]thiophene 1,1-dioxides. For this compound, directing group-assisted C-H activation could potentially lead to functionalization at the C5 or C7 positions on the benzene ring.
Ring-Opening and Cyclization Reactions of Benzo[b]thiophene Systems
While the benzo[b]thiophene ring is generally stable, both its synthesis via cyclization and its degradation via ring-opening are important transformations.
Cyclization Reactions: Many synthetic routes to benzo[b]thiophenes rely on the cyclization of appropriately substituted benzene precursors. A common strategy is the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.org Another approach involves the palladium-catalyzed domino reaction of thiourea with o-haloaryl acetylenes, which forms a C-S bond and then cyclizes to afford the benzo[b]thiophene scaffold. Friedel-Crafts type cycliacylations of benzo[b]thiophene precursors are also used to build fused polycyclic systems. arkat-usa.org
Ring-Opening Reactions: The thiophene ring of the benzo[b]thiophene system can undergo ring-opening under specific conditions. For example, certain thieno[2,3-c]pyridazine (B12981257) derivatives have been shown to undergo a ring-opening reaction upon interaction with N'-(aryl)benzothiohydrazides, leading to the formation of new, complex heterocyclic hybrids through a formal [4+1] annulation process. nih.gov This type of reactivity, while not universally applicable, demonstrates that the thiophene moiety is not entirely inert and can participate in complex rearrangements. Other strategies, such as photocatalytic intramolecular cycloadditions, can be used to saturate the aromatic rings, effectively transforming the core structure. rsc.org
Oxidation Reactions of Benzo[b]thiophene Moieties
The benzo[b]thiophene core of this compound is susceptible to oxidation, primarily at the sulfur atom. This transformation significantly alters the electronic properties of the heterocyclic system, converting the electron-donating thiophene ring into one with strong electron-accepting characteristics. The primary products of such oxidations are the corresponding sulfoxides and, upon further oxidation, the sulfones (1,1-dioxides).
The oxidation of the sulfur atom within the benzo[b]thiophene scaffold is a key transformation, leading to the formation of benzo[b]thiophene-1,1-dioxides. acs.orgutexas.edu This structural modification imparts significant changes to the molecule's electronic and biological properties. Research into compounds structurally related to this compound has demonstrated that the sulfur atom can be readily oxidized.
A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). acs.orgwikipedia.orgnih.gov The reaction typically proceeds under mild conditions and provides the desired 1,1-dioxide in high yields. For instance, the oxidation of a parent benzo[b]thiophene to its 1,1-dioxide using m-CPBA has been reported with a 97% yield. acs.org This high efficiency underscores the feasibility of this transformation.
While direct oxidation of this compound is not extensively detailed in the reviewed literature, studies on closely related 6-aminobenzo[b]thiophene 1,1-dioxide derivatives provide strong evidence for the viability of this reaction. In a synthetic route to a series of 6-aminobenzo[b]thiophene 1,1-dioxide analogs, the oxidation of the benzo[b]thiophene ring was performed on a precursor, 6-nitrobenzo[b]thiophene. acs.orgnih.gov The subsequent reduction of the nitro group to an amine highlights that the 1,1-dioxide is stable to the conditions required for modifying the 6-substituent. acs.org This suggests that the aminomethyl group in this compound would be compatible with the oxidation of the sulfur atom.
The resulting benzo[b]thiophene-1,1-dioxide moiety is a key structural feature in various biologically active molecules. acs.orgnih.gov The conversion of the sulfide (B99878) to a sulfone alters the geometry and electronic nature of the ring system, which can have profound effects on its interaction with biological targets. acs.org
The table below summarizes a representative oxidation reaction of a benzo[b]thiophene derivative to its corresponding 1,1-dioxide, a transformation directly applicable to the core structure of this compound.
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Benzo[b]thiophene | m-CPBA | Benzo[b]thiophene-1,1-dioxide | 97 | acs.org |
| 6-Nitrobenzo[b]thiophene | m-CPBA | 6-Nitrobenzo[b]thiophene-1,1-dioxide | Not specified | acs.org |
Table 1: Oxidation of the Benzo[b]thiophene Moiety
Derivatization Strategies and Applications As Synthetic Building Blocks
Synthesis of Novel Benzo[b]thiophene Derivatives through Aminomethyl Functionalization
The primary amine of Benzo[b]thiophen-6-ylmethanamine is a key functional group for derivatization, readily participating in reactions to form amides, sulfonamides, and other functionalities. This allows for the straightforward attachment of the benzothiophene (B83047) scaffold to other molecular fragments. A notable application is in the synthesis of complex heterocyclic systems with potential therapeutic applications.
For instance, this compound has been utilized as a key reactant in the multi-step synthesis of plasma kallikrein inhibitors. In one documented procedure, it is reacted with a carboxylic acid derivative to form an amide bond, thereby integrating the benzothiophene moiety into a larger, more complex molecular architecture. google.com The crude product from such a reaction is often purified using techniques like preparative thin-layer chromatography (prep-TLC) to isolate the final compound. google.com
Table 1: Example of Derivatization via Amide Bond Formation
| Reactant 1 | Reactant 2 | Product |
|---|
Utilization of this compound in Complex Molecular Architectures
The true utility of this compound as a building block is demonstrated in its incorporation into highly complex molecules designed for specific biological targets. Its role often extends beyond simple derivatization to becoming an integral part of a sophisticated molecular design.
Structure-Reactivity Relationships in Benzo[b]thiophene Derivative Synthesis
The reactivity of the benzothiophene scaffold is influenced by the electron-rich nature of the bicyclic system and the position of its substituents. researchgate.net The benzothiophene ring system is generally susceptible to electrophilic substitution. numberanalytics.com
The substituent at the C6 position on the benzene (B151609) portion of the scaffold plays a significant role in directing further functionalization. The aminomethyl group (-CH₂NH₂) in this compound is considered an activating group. Through the methylene (B1212753) spacer, it can donate electron density to the benzene ring, thereby influencing the regioselectivity of electrophilic aromatic substitution reactions. This activating nature would be expected to direct incoming electrophiles primarily to the C4 and C7 positions, which are ortho and para, respectively, to the C6-substituent.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Benzo[b]thiophen-6-ylmethanamine, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzo[b]thiophene core, the benzylic methylene (B1212753) protons, and the amine protons.
The parent molecule, benzo[b]thiophene, displays a complex series of signals for its aromatic protons, typically found between δ 7.3 and 7.9 ppm. nih.govchemicalbook.com In this compound, the aminomethyl substituent at the C-6 position will influence the chemical shifts of the neighboring aromatic protons. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) and the thiophene (B33073) ring (H-2 and H-3) will each produce a unique signal. The benzylic methylene protons (-CH₂-) adjacent to the aromatic ring are expected to appear as a singlet, while the amine (-NH₂) protons typically present as a broad singlet.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic Protons (H-4, H-5, H-7) | 7.0 - 8.0 | Multiplet (m) |
| Thiophene Protons (H-2, H-3) | 7.2 - 7.5 | Multiplet (m) |
| Methylene Protons (-CH₂-NH₂) | ~3.9 - 4.3 | Singlet (s) |
Note: The exact chemical shifts and coupling constants would require experimental measurement. The values presented are estimations based on known data for similar structural motifs.
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will feature signals for the eight carbon atoms of the benzo[b]thiophene ring system and one signal for the methylene (-CH₂) carbon.
The chemical shifts for the carbons in the unsubstituted benzo[b]thiophene core are well-documented. chemicalbook.com The introduction of the aminomethyl group at C-6 will cause a shift in the resonance of C-6 and, to a lesser extent, the other carbons in the benzene portion of the ring system. The methylene carbon is expected to resonate in the range typical for benzylic carbons.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Quaternary Carbons (C-3a, C-7a) | 138 - 142 |
| Aromatic CH Carbons | 120 - 130 |
| C-6 (substituted) | 135 - 145 |
Note: These are predicted chemical shift ranges. Actual values must be determined experimentally.
Vibrational Spectroscopy
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. This technique is particularly useful for identifying the presence of specific functional groups.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (symmetric & asymmetric) | 3300 - 3500 |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the purity of this compound and confirming its molecular weight. In a typical LC-MS experiment using electrospray ionization (ESI) in positive ion mode, the compound would be protonated. The mass spectrometer would then detect the molecular ion peak [M+H]⁺. The high-resolution mass spectrometry (HRMS) capability can further confirm the elemental formula. nih.gov
Table 4: Molecular Weight and Expected LC-MS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉NS |
| Molecular Weight (Monoisotopic) | 163.05 |
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Analysis
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a crucial technique for the characterization of benzo[b]thiophene derivatives. It is employed to accurately determine the molecular mass of these compounds, confirming their identity. In the analysis of novel organoruthenium complexes derived from substituted benzo[b]thiophene-based thiosemicarbazone ligands, MALDI-TOF was successfully used to verify the molecular masses of the synthesized complexes. stanford.edu This soft ionization technique is particularly valuable for confirming the successful synthesis of ligands and their corresponding metal complexes without causing significant fragmentation.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a standard method for the quantitative characterization of benzo[b]thiophene derivatives. researchgate.netnih.gov This technique provides information about the electronic transitions within the molecule. The UV-Vis spectra of benzo[b]thiophene-containing compounds, such as Schiff base ligands and their metal complexes, are used to confirm their formation and study their electronic properties. researchgate.net The fusion of a benzene ring to a thiophene core, as in benzo[b]thiophene, influences the electronic absorption spectra. Studies on related π-extended systems show that such fusion affects the energy levels of the molecular orbitals, leading to characteristic shifts in the absorption bands. researchgate.net For instance, the UV-Vis spectra of polymers incorporating dibenzo[b,d]thiophene units exhibit maximum absorption in the range of 380 to 430 nm in dichloromethane (B109758) solution. aip.org
Elemental Composition Analysis (e.g., CHNS Analysis)
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of a benzo[b]thiophene derivative. This method provides a direct means of verifying the empirical formula of a newly synthesized compound. It is routinely used alongside spectroscopic methods to provide a complete and quantitative characterization. For example, novel benzo[b]thiophene-based Schiff base ligands and their Ni(II) and Mn(II) complexes, as well as organoruthenium complexes, were characterized using CHNS elemental analysis to confirm their proposed structures and purity. stanford.eduresearchgate.net This confirms that the elemental composition of the synthesized molecules aligns with the theoretically calculated values, which is a critical step in structural confirmation. nih.gov
X-ray Crystallography for Crystalline Derivatives and Complexes
Table 1: Selected Crystallographic Data for a Benzo[b]thiophene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.9588 (1) |
| b (Å) | 25.9840 (4) |
| c (Å) | 9.5178 (2) |
| β (°) | 96.853 (1) |
| V (ų) | 1954.23 (6) |
| Z | 4 |
This table presents example crystallographic data for (E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide, a related derivative, to illustrate typical parameters obtained from X-ray analysis. researchgate.net
Advanced Spectroscopic Characterization of Electronic Structure
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful synchrotron-based technique used to probe the unoccupied electronic structure of materials. stanford.edu For sulfur-containing aromatic compounds like benzo[b]thiophene, NEXAFS spectra are measured at the sulfur and carbon K-edges to investigate transitions from core 1s orbitals to unoccupied molecular orbitals (e.g., π* and σ*). researchgate.netmonash.edu
This element-specific technique provides crucial information on the nature and energy of these unoccupied states. monash.edu Angle-resolved NEXAFS experiments on thin films of benzo[b]thiophene derivatives can reveal the molecular orientation on a substrate. aip.orgresearchgate.net The dichroism, or the dependence of peak intensity on the angle between the X-ray beam's polarization and the molecule, allows for the determination of the orientation of specific molecular orbitals. researchgate.net For example, in studies of related benzothienobenzothiophene (BTBT) systems, the lowest energy peak at the carbon K-edge is assigned to C 1s → π* transitions, while the dominant low-energy peak at the sulfur K-edge is assigned to S 1s → σ* transitions. This highlights the technique's ability to differentiate between transitions involving different atoms within the same molecule and to provide detailed insights into the electronic structure. aip.org
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a ligand to a specific target protein. For derivatives of benzo[b]thiophene, these studies have been instrumental in understanding their potential as therapeutic agents.
For instance, in the context of Alzheimer's disease, molecular docking has been employed to investigate the interaction of benzo[b]thiophene derivatives with amyloid-beta (Aβ) aggregates. nih.gov These studies have shown that the orientation of the benzo[b]thiophene ring system is crucial in determining whether a compound inhibits or accelerates Aβ42 aggregation. nih.gov Favorable intermolecular interactions, such as cation-π interactions between the thiophene (B33073) ring and positively charged amino acid residues like Lys16, play a significant role in anchoring the ligand to the target. nih.gov
In another study, docking simulations were used to understand the interactions of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives with the 5-HT1A serotonin (B10506) receptor. nih.gov The results highlighted key electrostatic interactions that could explain the observed binding affinities, with the most promising compound exhibiting a Ki value of 2.30 μM. nih.gov Furthermore, virtual screening and molecular docking have identified the human IgM Fc domain (protein target 4JVW) as a favorable interaction partner for certain benzo[b]thiophene-2-carbaldehyde derivatives, with binding energies ranging from -7.5 to -8.0 kcal/mol. nih.gov Molecular dynamics simulations further supported the stability of these protein-ligand complexes. nih.gov
These computational approaches allow researchers to visualize and analyze the binding modes of these compounds, providing a rational basis for the design of new derivatives with improved affinity and selectivity.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to benzo[b]thiophene derivatives to understand their electronic properties, which are fundamental to their reactivity and interactions.
Prediction of Ionization Potentials and Orbital Characteristics
DFT calculations are used to determine key electronic parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy difference between HOMO and LUMO, known as the energy gap (Eg), is a critical indicator of a molecule's stability and reactivity. nih.gov For instance, studies on benzo[b]thiophene-2-carbaldehyde derivatives have shown that variations in substituents can significantly alter the energy gap. One derivative, BTAP2, exhibited a lower energy gap (ΔE = 3.22 eV), suggesting enhanced reactivity potential, while another, BTAP3, had a higher energy gap (ΔE = 3.59 eV), indicating greater molecular stability. nih.gov These calculations also provide insights into ionization potential and electron affinity, which are crucial for understanding charge transfer processes within the molecule and in its interactions with other molecules. researchgate.net
Conformational Analysis and Stability Predictions
DFT calculations are also employed for conformational analysis to identify the most stable geometric arrangements of a molecule. For example, potential energy surface (PES) scanning using DFT has been used to determine the most stable conformers of related chalcone (B49325) structures. researchgate.net This information is vital for understanding how the molecule will exist and interact in a biological environment. The optimized geometry from DFT calculations provides a foundation for further computational studies, such as molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.govucl.ac.uk
For benzo[b]thiophene and related heterocyclic systems, QSAR models can be developed by correlating various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological activities. nih.gov While specific QSAR models solely for Benzo[b]thiophen-6-ylmethanamine are not extensively documented in the provided results, the principles of QSAR are broadly applicable to this class of compounds. nih.gov The development of a robust QSAR model requires a dataset of compounds with known activities and a set of calculated descriptors. nih.gov The resulting model can then be used to predict the activity of novel benzo[b]thiophene derivatives, accelerating the discovery of new drug candidates. ucl.ac.uk
Reaction Mechanism Elucidation through Computational Approaches
Computational methods are valuable for elucidating the mechanisms of chemical reactions. For benzo[b]thiophene derivatives, theoretical calculations can be used to investigate the pathways of various reactions, such as substitution reactions. For example, studies on the bromination, nitration, and formylation of 4-methoxybenzo[b]thiophene (B1252323) have been conducted to understand the regioselectivity of these electrophilic substitutions. rsc.org Computational analysis can help rationalize why substitution occurs at specific positions on the benzo[b]thiophene ring system by examining the stability of reaction intermediates and transition states. This understanding is crucial for the efficient synthesis of specifically substituted derivatives. thieme-connect.com
Theoretical Studies on Aromaticity and Electron Delocalization in Benzo[b]thiophenes
The aromaticity of the benzo[b]thiophene ring system is a key determinant of its chemical properties and reactivity. Theoretical studies, often employing DFT, are used to quantify the aromatic character of the fused rings. Methods such as the harmonic oscillator model of aromaticity (HOMA) and nucleus-independent chemical shift (NICS) are used to analyze the degree of electron delocalization. nih.govresearchgate.net
Studies have shown that the fusion of a benzene (B151609) ring to a thiophene ring influences the aromaticity of both rings. nih.govresearchgate.net For example, in some benzo[b]thiophene isomers, an increase in the aromaticity of one ring can lead to a decrease in the other. nih.gov The mode of benzo-annelation (linear vs. angular) can also significantly impact the local aromaticity of the heterocyclic ring. researchgate.net These theoretical investigations provide a deeper understanding of the electronic structure and stability of the benzo[b]thiophene core, which is fundamental to its chemical behavior. nih.gov
In Silico ADME Profiling and Theoretical Pharmacokinetic Considerations
While specific experimental or comprehensive in silico Absorption, Distribution, Metabolism, and Excretion (ADME) studies on this compound are not extensively available in peer-reviewed literature, theoretical predictions can be formulated based on its structure and the known properties of the benzo[b]thiophene scaffold. Computational tools are invaluable in early-stage drug discovery for predicting the pharmacokinetic profile of a molecule, helping to identify potential liabilities and guide further experimental work. nih.govresearchgate.net
The benzo[b]thiophene core is a recognized pharmacophore present in numerous biologically active compounds. nih.gov Its derivatives have been the subject of various computational studies to predict their drug-like properties. nih.govresearchgate.net These studies often involve the calculation of key physicochemical descriptors that influence a compound's behavior in the body.
Physicochemical Properties and Drug-Likeness
A molecule's potential for oral bioavailability can be initially assessed using established guidelines like Lipinski's Rule of Five. taylorandfrancis.comdrugbank.comtiu.edu.iq This rule outlines four simple physicochemical parameters that are common among many orally active drugs. Violation of more than one of these rules may suggest potential problems with oral absorption or permeability. researchgate.net
For this compound, the predicted physicochemical properties are as follows:
| Property | Predicted Value/Count | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 163.24 g/mol bldpharm.com | < 500 g/mol taylorandfrancis.com | Yes |
| LogP (octanol/water partition coefficient) | Predicted to be low to moderate | < 5 taylorandfrancis.com | Yes |
| Hydrogen Bond Donors | 1 (from the -NH2 group) | ≤ 5 taylorandfrancis.com | Yes |
| Hydrogen Bond Acceptors | 1 (the nitrogen atom) | ≤ 10 taylorandfrancis.com | Yes |
This table presents theoretically calculated and estimated values for this compound based on its structure and data from similar compounds.
As the table indicates, this compound is fully compliant with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. Its relatively low molecular weight and moderate number of rotatable bonds also point towards good permeability characteristics.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
The following table summarizes the theoretical considerations for the ADME profile of this compound, based on its structural features and data from related benzo[b]thiophene derivatives. nih.govmdpi.com
| ADME Parameter | Theoretical Consideration |
| Absorption | High gastrointestinal absorption is predicted due to compliance with Lipinski's Rule of Five and a low molecular weight. The primary amine group may be protonated at physiological pH, which could influence its absorption mechanism. |
| Distribution | The compound's moderate lipophilicity, suggested by the benzo[b]thiophene core, likely allows for good tissue distribution. The potential to cross the blood-brain barrier (BBB) is an important consideration for centrally acting agents. The BOILED-Egg model, which plots lipophilicity (WlogP) against polarity (TPSA), is often used to predict BBB penetration. nih.gov While specific calculations for this compound are unavailable, its structural features are within the range of some compounds known to penetrate the BBB. |
| Metabolism | The primary amine group is a likely site for metabolism, potentially undergoing deamination by monoamine oxidases (MAOs) or conjugation reactions. The aromatic benzo[b]thiophene ring system may also be susceptible to oxidation by cytochrome P450 (CYP) enzymes. |
| Excretion | Metabolites are generally more polar than the parent compound, facilitating renal excretion. The exact excretion pathways would depend on the nature of the metabolic products. |
This interactive table outlines the predicted ADME properties based on the chemical structure of this compound.
Q & A
Q. What synthetic methodologies are most effective for preparing Benzo[b]thiophen-6-ylmethanamine and its derivatives?
- Methodological Answer : A DDQ/H⁺-mediated oxidative dehydrogenative coupling reaction under strong acidic conditions (e.g., TFA) achieves high yields (up to 92%) for benzo[b]thiophene derivatives. Optimization involves solvent selection (e.g., dichloroethane), temperature control (80°C), and stoichiometric ratios of DDQ (2.5 equiv) and acid additives . For functionalization at the methanamine group, reductive amination or nucleophilic substitution can be employed, using precursors like benzyl chloride derivatives followed by deprotection .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be optimized to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous benzo[b]thiophene derivatives (e.g., δ 7.2–7.8 ppm for aromatic protons; δ 3.5–4.0 ppm for methanamine protons). Use DEPT-135 to distinguish CH₂ and CH₃ groups in substituted derivatives .
- IR : Identify NH stretching (3300–3500 cm⁻¹) and C–S vibrations (600–700 cm⁻¹) to confirm amine and thiophene moieties .
- UV-Vis : Monitor charge-transfer complexes (e.g., DDQ-substrate interactions) at λ ~400–500 nm to infer electronic properties .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Use silica gel chromatography with gradient elution (hexane/ethyl acetate for nonpolar intermediates; dichloromethane/methanol for polar amines). For acidic byproducts, liquid-liquid extraction (e.g., 10% HCl wash) followed by neutralization improves purity. Recrystallization in ethanol/water mixtures (1:1 v/v) enhances crystalline yield .
Advanced Research Questions
Q. How can computational methods (DFT, molecular orbital analysis) predict the reactivity of this compound in oxidative coupling reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO). Compounds with lower oxidation potentials (e.g., <1.2 V vs SCE) exhibit higher coupling efficiency. Correlate HOMO localization on the thiophene ring with radical cation stability to predict regioselectivity in 3,3’-coupling reactions .
Q. What experimental and statistical approaches resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Experimental : Standardize assays (e.g., IC₅₀ measurements) using identical cell lines (e.g., HEK-293) and solvent controls (DMSO ≤0.1%).
- Statistical : Apply Benjamini-Hochberg correction to control false discovery rates (FDR <5%) when analyzing high-throughput screening data. Use ANOVA with post-hoc Tukey tests to compare dose-response curves across studies .
Q. How does the electronic structure of this compound influence its participation in radical-mediated reactions?
- Methodological Answer : Use EPR spectroscopy to detect radical intermediates (e.g., TEMPO quenching). UV-Vis transient absorption can track radical cation lifetimes (τ ~10⁻⁶ s in dichloroethane). Correlate Hammett σ⁺ values of substituents with reaction rates to establish a linear free-energy relationship (LFER) for mechanistic insights .
Q. What strategies enable the application of this compound in total synthesis of natural products?
- Methodological Answer : Leverage its rigidity and electron-rich thiophene core for Diels-Alder or [2+2] cycloadditions. For example, in the synthesis of saracatinib analogs, introduce cross-coupling partners (e.g., Suzuki-Miyaura with boronic esters) at the 6-position. Protect the methanamine group as a tert-butyl carbamate (Boc) to prevent side reactions during multi-step sequences .
Data Interpretation & Optimization
Q. How should researchers optimize reaction conditions for scale-up synthesis while minimizing byproducts?
- Methodological Answer : Use design of experiments (DoE) to vary parameters:
- Temperature : 60–100°C (higher temps accelerate coupling but increase decomposition).
- Catalyst loading : 1–3 equiv DDQ (excess DDQ improves yield but complicates purification).
- Acid strength : TFA vs. MsOH (weaker acids reduce protonolysis of intermediates).
Analyze Pareto charts to identify critical factors and optimize via response surface methodology (RSM) .
Q. What analytical workflows validate the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use LC-MS to detect degradation products (e.g., oxidation at sulfur to sulfoxide). Compare degradation kinetics in buffers (pH 7.4 PBS vs. simulated gastric fluid) to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
